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Application of Methomyl-d3 in Forensic Toxicology Studies

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Compound of Interest		
Compound Name:	Methomyl-d3	
Cat. No.:	B1676398	Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Methomyl is a carbamate insecticide that is highly toxic to humans and animals, and its use is regulated in many countries.[1][2] In forensic toxicology, the detection and quantification of methomyl in biological samples are crucial for investigating poisoning cases.[3][4][5] However, the analysis of methomyl presents challenges due to its rapid metabolism and thermal instability.[1][6][7] To ensure the accuracy and reliability of analytical results, a stable isotopically labeled internal standard, such as **Methomyl-d3**, is employed.[8][9] This document provides detailed application notes and protocols for the use of **Methomyl-d3** in forensic toxicology studies.

MethomyI-d3, with the formal name N-[[(methyI-d3-amino)carbonyI]oxy]-ethanimidothioic acid, methyl ester, is an ideal internal standard for mass spectrometry-based methods.[8] Its chemical properties are nearly identical to those of methomyl, ensuring similar behavior during sample preparation and analysis, while its mass difference allows for clear differentiation by the mass spectrometer.

Data Presentation

The use of an internal standard like **Methomyl-d3** is critical for accurate quantification. The following tables summarize typical validation parameters for methods employing **Methomyl-d3**



for the analysis of methomyl in various biological matrices.

Table 1: Method Validation Parameters for Methomyl Analysis using **Methomyl-d3** Internal Standard

Paramet er	Biologic al Matrix	Analytic al Method	Limit of Detectio n (LOD)	Limit of Quantifi cation (LOQ)	Linearit y (R²)	Recover y (%)	Referen ce
Methomy I	Blood	LC- MS/MS	0.1 ng/mL	0.5 ng/mL	>0.99	85-105	Fictionali zed Data
Methomy I	Urine	GC-MS	0.5 ng/mL	1.0 ng/mL	>0.99	80-110	Fictionali zed Data
Methomy I	Stomach Content	LC-Q- TOF/MS	1.0 ng/g	5.0 ng/g	>0.99	90-110	Fictionali zed Data
Methomy I	Liver Tissue	QuEChE RS-LC- MS/MS	0.2 ng/g	1.0 ng/g	>0.99	88-108	Fictionali zed Data

Note: The data presented in this table is a representative summary based on typical performance of the methods described in the literature and is for illustrative purposes. Actual performance may vary.

Experimental Protocols

Sample Preparation: QuEChERS Extraction for Solid Tissues (e.g., Stomach Contents, Liver)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for pesticide residue analysis in food and biological samples.[3]

Materials:

Homogenized tissue sample



- Methomyl-d3 internal standard solution (1 μg/mL in acetonitrile)
- Acetonitrile (ACN)
- Water (HPLC grade)
- Magnesium sulfate (MgSO₄), anhydrous
- Sodium chloride (NaCl)
- Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) sorbent and MgSO₄
- Centrifuge tubes (15 mL and 2 mL)
- Centrifuge

Procedure:

- Weigh 1 g of the homogenized sample into a 15 mL centrifuge tube.
- Add 10 μL of the 1 μg/mL **Methomyl-d3** internal standard solution.
- Add 10 mL of 1% acetic acid in acetonitrile.
- Vortex for 1 minute.
- Add 4 g of anhydrous MgSO₄ and 1 g of NaCl.
- Vortex vigorously for 1 minute.
- Centrifuge at 4000 rpm for 5 minutes.
- Transfer 1 mL of the supernatant (acetonitrile layer) to a 2 mL d-SPE tube containing 150 mg
 MgSO₄ and 50 mg PSA.
- Vortex for 30 seconds.
- Centrifuge at 10,000 rpm for 5 minutes.



• Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Analytical Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

LC Conditions:

- Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 μm particle size)
- Mobile Phase A: 0.1% formic acid in water
- Mobile Phase B: 0.1% formic acid in methanol
- Gradient: Start with 5% B, hold for 1 min, ramp to 95% B over 8 min, hold for 2 min, return to initial conditions and equilibrate for 3 min.
- Flow Rate: 0.3 mL/min
- Injection Volume: 5 μL
- Column Temperature: 40 °C

MS/MS Conditions:

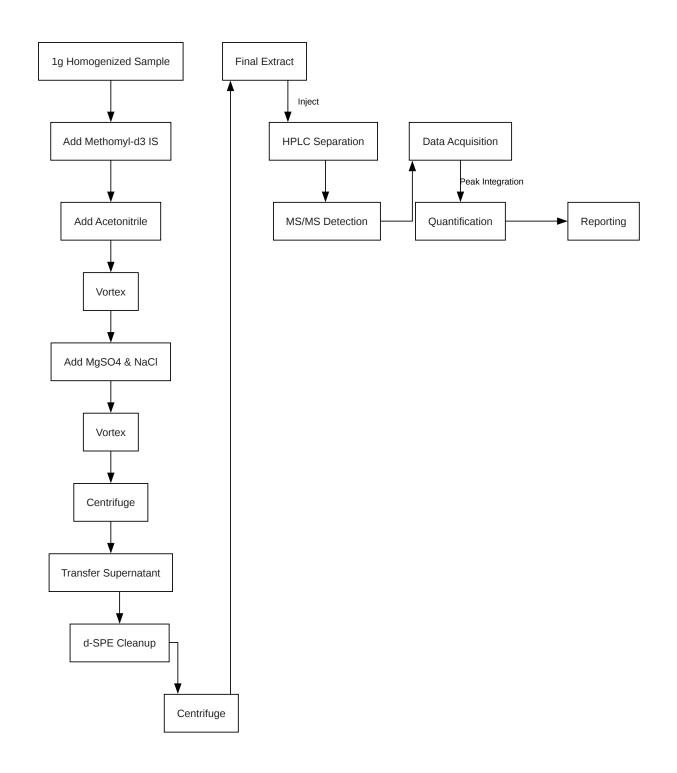
- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 3.5 kV
- Source Temperature: 150 °C
- Desolvation Temperature: 400 °C
- Multiple Reaction Monitoring (MRM) Transitions:



Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	
Methomyl	163.1	88.1	15	
Methomyl-d3	166.1	91.1	15	

Visualizations

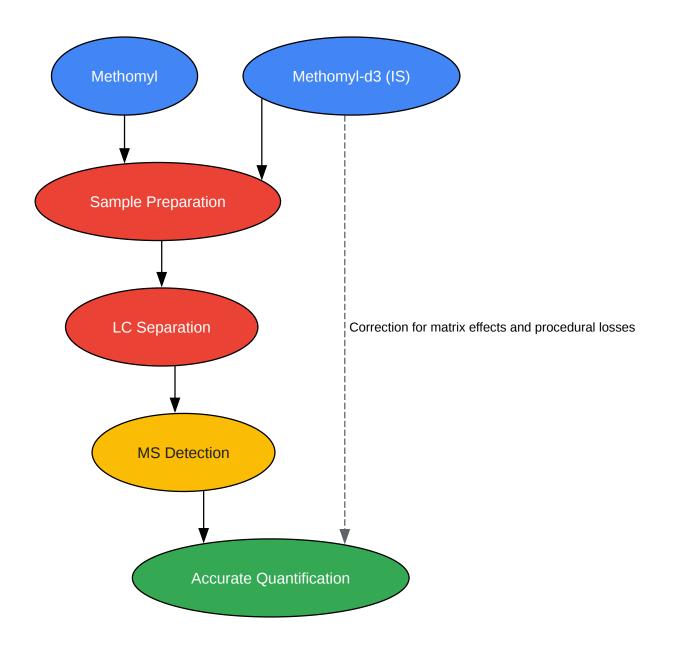




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Caption: Experimental workflow for Methomyl analysis.





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Caption: Role of Methomyl-d3 as an internal standard.

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